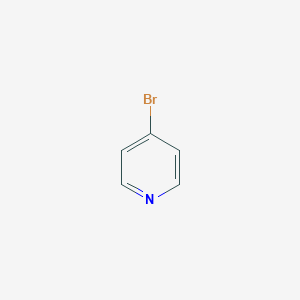

4-Bromopyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGZUDFPKIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061520 | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-87-2 | |

| Record name | 4-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromopyridine: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key heterocyclic organic compound. Its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyestuffs makes a thorough understanding of its characteristics essential for researchers in organic synthesis and drug development.[1][2]

Core Physical Properties

This compound is a colorless to pale yellow liquid or beige moist crystalline solid with a pungent odor.[2] It is known to be soluble in organic solvents, while its hydrochloride salt is soluble in water, DMSO, and methanol.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound and its common salt forms.

| Property | This compound | This compound Hydrochloride | This compound Hydrobromide | Source(s) |

| CAS Number | 1120-87-2 | 19524-06-2 | 74129-11-6 | [3][4][5] |

| Molecular Formula | C₅H₄BrN | C₅H₅BrClN | C₅H₅Br₂N | [2][4][5] |

| Molecular Weight | 158.00 g/mol | 194.46 g/mol | 238.91 g/mol | [6][7] |

| Melting Point | 53-56 °C | ~270 °C (decomposition) | Not specified | [3][4] |

| Boiling Point | ~183 °C (estimate) | Not applicable | Not applicable | [3] |

| Density | ~1.645 g/cm³ | Not specified | Not specified | [3] |

| pKa | 3.35 ± 0.10 (Predicted) | Not applicable | Not applicable | [2] |

| Appearance | Colorless to pale yellow liquid or beige moist crystals | White to peach powder/crystals | Not specified | [2][8] |

| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in DMSO, Methanol, and Water. | Not specified | [1][2][8] |

Chemical Structure and Reactivity

This compound consists of a pyridine ring substituted with a bromine atom at the 4-position.[2] This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Reactivity Profile

-

Cross-Coupling Reactions: this compound is frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the formation of C-C bonds, introducing aryl or other organic fragments at the 4-position of the pyridine ring.

-

Nucleophilic Substitution: The pyridine ring is electron-deficient, which can influence the reactivity of the bromine substituent towards nucleophilic substitution, although this is less common than cross-coupling.

-

Metal-Halogen Exchange: This reaction can be challenging due to the potential for dimerization of the resulting pyridyl anion intermediate.[9]

-

Salt Formation: The nitrogen atom in the pyridine ring is basic and readily reacts with acids to form salts, such as this compound hydrochloride.[10]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[11]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12] The tube is tapped to ensure dense packing.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or a Thiele tube.[13] The apparatus is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[12]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.

Determination of Boiling Point (Micro-Reflux Method)

For small sample volumes, the micro-boiling point method provides an accurate determination.[14]

Methodology:

-

Apparatus Setup: Approximately 0.5 mL of liquid this compound is placed in a small test tube with a magnetic stir bar. A thermometer is positioned so that its bulb is about 1 cm above the liquid surface. The test tube is placed in a heating block on a hot plate stirrer.

-

Heating: The sample is heated gently with stirring.

-

Observation: The liquid will begin to boil, and a ring of condensing vapor (refluxing) will become visible on the test tube walls.[14]

-

Measurement: The thermometer bulb should be at the level of this reflux ring. The stable temperature reading at this point is the boiling point.

Suzuki-Miyaura Cross-Coupling Reaction

This is a powerful method for forming C-C bonds and is a common application for this compound.

General Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base (e.g., K₂CO₃, K₃PO₄) are combined.[15][16]

-

Solvent Addition: A suitable solvent system, often a mixture like 1,4-dioxane and water, is added via syringe.[16][17] The mixture is often degassed by bubbling argon through it.

-

Reaction Execution: The reaction mixture is stirred and heated (e.g., to 100°C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.[15][17]

-

Work-up and Purification: After cooling, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[16][18] The combined organic layers are dried and concentrated. The crude product is then purified, commonly by column chromatography on silica gel.[15]

Safety and Handling

This compound may cause irritation to the skin, eyes, and respiratory system.[2] It is also considered flammable.[2] The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[4][20] It should be stored in a cool, dry place, protected from moisture and incompatible materials like strong bases and oxidizing agents.[1]

References

- 1. This compound hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1120-87-2 [chemicalbook.com]

- 4. This compound 99 19524-06-2 [sigmaaldrich.com]

- 5. This compound Hydrobromide | C5H5Br2N | CID 44630127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 19524-06-2 [chemicalbook.com]

- 9. scite.ai [scite.ai]

- 10. huarongpharma.com [huarongpharma.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. This compound Hydrochloride | 19524-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. 4-溴吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

4-Bromopyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in organic synthesis. Its unique electronic properties and reactivity make it an indispensable intermediate in the development of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key reactions, and detailed experimental protocols.

Chemical Identity and Properties

This compound, often handled in its more stable hydrochloride salt form, is a versatile reagent in synthetic chemistry. The presence of the electron-withdrawing nitrogen atom and the reactive bromo substituent at the 4-position of the pyridine ring dictates its chemical behavior, making it susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1120-87-2[1][2][3] | 19524-06-2[4] |

| Molecular Formula | C5H4BrN[1][2][3] | C5H4BrN · HCl[4] |

| Molecular Weight | 158.00 g/mol [3] | 194.46 g/mol [4] |

| Appearance | Colorless to pale yellow liquid or beige moist crystals[1] | White crystalline powder[5][6] |

| Melting Point | 53-56 °C[5] | 270 °C (decomposes)[4][7] |

| Boiling Point | Not readily available | Not available |

| Solubility | Soluble in organic solvents; insoluble in water[1] | Soluble in water[8] |

| pKa | 3.35 ± 0.10 (Predicted)[1] | Not applicable |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods involving the direct bromination of pyridine or synthesis from pyridine N-oxide.

Method 1: Direct Bromination of Pyridine

This method involves the electrophilic aromatic substitution of pyridine with bromine. The reaction is often catalyzed by a Lewis acid, such as iron(III) bromide, to enhance the electrophilicity of the bromine.

Method 2: Synthesis from Pyridine N-Oxide

An alternative route involves the nitration of pyridine N-oxide, followed by bromination and subsequent deoxygenation. The N-oxide group activates the pyridine ring for electrophilic substitution at the 4-position.[2]

Key Reactions and Applications

The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.[9]

Cross-Coupling Reactions

This compound is a common coupling partner in several palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[1][9]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[4]

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[9][11][12] Its applications span a wide range of therapeutic areas, including the development of drugs for central nervous system (CNS) disorders and antiviral agents.[9][11] In the agrochemical sector, it serves as a precursor for the synthesis of herbicides and fungicides.[11][12]

Experimental Protocols

Preparation of this compound from this compound Hydrochloride

This protocol describes the liberation of the free base from its hydrochloride salt.

Materials:

-

This compound hydrochloride

-

5M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Diethyl ether (Et2O)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound hydrochloride in deionized water in a round-bottom flask.[3]

-

Slowly add a 5M NaOH solution to the stirred mixture. The formation of two layers should be observed.[3]

-

Continue stirring at room temperature for approximately 10 minutes.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain this compound as a colorless liquid.[3]

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent, followed by the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][13]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7][13]

-

Causes skin and serious eye irritation.[13]

-

May cause respiratory irritation.[13]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[5][13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly cross-coupling reactions, has cemented its importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. This compound hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

- 2. huarongpharma.com [huarongpharma.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. huarongpharma.com [huarongpharma.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility of 4-Bromopyridine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromopyridine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative data and presents a general, robust experimental protocol for the quantitative determination of its solubility. This information is crucial for applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff development.[1][2]

Introduction to this compound Hydrochloride

This compound hydrochloride (CAS: 19524-06-2) is a white to off-white crystalline solid.[3] It is a key synthetic intermediate, valued for the reactivity of its pyridine ring and the bromo substituent.[1][2] Understanding its solubility is paramount for reaction setup, purification, and formulation development. As a salt, its solubility is governed by the polarity of the solvent and its ability to solvate both the pyridinium cation and the chloride anion.

Solubility Data

Currently, detailed quantitative solubility data for this compound hydrochloride in a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative assessments are available from various chemical suppliers and databases. The following table summarizes this information.

| Solvent | Solvent Type | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble, Slightly Soluble | [1][2] |

| Methanol | Polar Protic | Soluble, Slightly Soluble | [1][2] |

| Water | Polar Protic | Soluble | [1][2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Poorly Soluble/Insoluble | [4] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound. This protocol can be adapted for various organic solvents.

3.1. Materials and Equipment

-

This compound hydrochloride (analytical grade)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound hydrochloride. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

3.3. Considerations

-

Hygroscopicity: this compound hydrochloride is hygroscopic.[1] All handling should be done in a low-humidity environment (e.g., a glove box) and anhydrous solvents should be used to obtain accurate results.

-

Solvent Purity: The purity of the solvent can significantly impact solubility. Always use high-purity, dry solvents.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Time: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration does not change significantly.

Visualizations

The following diagrams illustrate the logical and experimental workflows for assessing the solubility of this compound hydrochloride.

Caption: Logical workflow for assessing the solubility of an organic salt.

Caption: General experimental workflow for solubility determination.

References

4-Bromopyridine safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to 4-Bromopyridine: Safety, Handling, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a summary of the chemical properties of this compound, primarily focusing on its hydrochloride salt, for which extensive safety information is available. The information is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification and Physical Properties

This compound is a monobromopyridine, a heterocyclic organic compound often used as an organic intermediate in the synthesis of pharmaceuticals and other complex molecules.[1][2] The information presented here is largely based on its more common and stable hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C5H4BrN | [3][4][5] |

| Molecular Weight | 158.00 g/mol | [3][4] |

| Appearance | Beige moist crystals or colorless to pale yellow liquid | [2] |

| Melting Point | 53-56 °C (lit.) | [1][5] |

| Boiling Point | 302.20 K (29.05 °C) at 0.05 kPa | [3] |

| This compound Hydrochloride | ||

| Molecular Formula | C5H4BrN · HCl | [6][7][8] |

| Molecular Weight | 194.46 g/mol | [7] |

| Appearance | White powder/crystals | [6][9] |

| Melting Point | 313 - 315 °C / 595.4 - 599 °F | [6][9] |

| 270 °C (dec.) (lit.) | [7] |

Hazard Identification and GHS Classification

This compound hydrochloride is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6][9] The signal word for this chemical is "Warning".[6][10]

Table 2: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling Precautions

-

Ventilation: Always handle in a well-ventilated area or in a certified fume hood to avoid inhalation of dust or vapors.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles or a face shield, and a lab coat.[10][13][14][15] For nuisance exposures, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[15]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke in the laboratory.[12][13][16] Wash hands thoroughly after handling.[10][12]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[16][17][18] Use non-sparking tools and take precautionary measures against static discharge.[10][16][18]

Storage Conditions

-

Container: Keep containers securely sealed when not in use.[12]

-

Environment: Store in a cool, dry, and well-ventilated place.[6][13] this compound hydrochloride is hygroscopic; protect from moisture by storing under an inert atmosphere if necessary.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

References

- 1. This compound | 1120-87-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 99 19524-06-2 [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. angenechemical.com [angenechemical.com]

- 16. chemos.de [chemos.de]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Data and Analysis of 4-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromopyridine, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits two distinct signals corresponding to the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.68 | Doublet | 5.4 | H-2, H-6 |

| 7.73 | Doublet | 5.4 | H-3, H-5 |

Note: Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows three signals for the five carbon atoms due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-2, C-6 |

| 133.0 | C-4 |

| 127.2 | C-3, C-5 |

Note: Data may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for the aromatic ring and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium-Strong | C=C stretching in aromatic ring |

| 1500-1400 | Medium-Strong | C=C stretching in aromatic ring |

| 1050-1000 | Strong | C-Br stretch |

| 900-675 | Strong | C-H out-of-plane bending |

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR). The C-Br stretching frequency is a key indicator of the halogen's presence.[2]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

| m/z | Relative Intensity (%) | Assignment |

| 157 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 159 | ~97 | [M]⁺ (with ⁸¹Br) |

| 78 | High | [C₅H₄N]⁺ (Loss of Br) |

| 51 | Medium | [C₄H₃]⁺ (Fragmentation of pyridine ring) |

Note: The presence of two molecular ion peaks with a mass difference of 2 and nearly equal intensity is a characteristic isotopic signature of a monobrominated compound.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may be adapted based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 256 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions.

Data Acquisition:

-

Instrument: A GC-MS system.

-

Parameters:

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A scan range of m/z 40-200 is appropriate to detect the molecular ion and key fragments.

-

Source Temperature: Typically maintained around 200-250 °C.

-

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the interpretation of the resulting data.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 4-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing electrophilic substitution reactions on 4-bromopyridine. The inherent electronic properties of the pyridine ring, coupled with the influence of the bromine substituent, create a nuanced landscape of reactivity and regioselectivity. Understanding these principles is paramount for the strategic design and synthesis of novel pyridine-based compounds with applications in medicinal chemistry and materials science.

Core Principles of Reactivity and Regioselectivity

The electrophilic substitution on this compound is dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the dual electronic effects of the bromine atom.

1.1. The Influence of the Pyridine Nitrogen

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing inductive effect (-I) is most pronounced at the α (C2, C6) and γ (C4) positions, making these sites less favorable for electrophilic substitution.

1.2. The Dual Role of the Bromine Substituent

The bromine atom at the C4 position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the pyridine ring through the sigma bond, further deactivating the ring towards electrophilic attack.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring through resonance. This effect increases electron density, particularly at the ortho (C3, C5) positions relative to the bromine, partially counteracting the deactivating inductive effects.

1.3. Directing Effects and Predicted Regioselectivity

The combination of these effects determines the position of electrophilic attack. The strong deactivation at the C2, C6, and C4 positions by the nitrogen atom, coupled with the ortho-directing mesomeric effect of the bromine, leads to a strong preference for electrophilic substitution at the C3 and C5 positions .

The stability of the intermediate carbocation, known as the sigma complex or arenium ion, is the determining factor for the regiochemical outcome. Attack at the C3 or C5 position results in a more stable intermediate, as the positive charge is not located on the carbon atom adjacent to the electronegative nitrogen.

Key Electrophilic Substitution Reactions

The deactivated nature of the this compound ring generally necessitates harsh reaction conditions for electrophilic substitution to occur. In some cases, activation of the ring via N-oxide formation is employed to facilitate these reactions.

2.1. Nitration

Direct nitration of this compound is challenging. However, related substrates demonstrate that nitration occurs at the position ortho to the bromine atom. For instance, the nitration of 2-methyl-4-bromopyridine provides the 3-nitro product.

Quantitative Data: Nitration of a this compound Derivative

| Starting Material | Product | Reagents | Yield | Reference |

| 2-Methyl-3-nitropyridin-4-ol | 4-Bromo-2-methyl-3-nitropyridine | Phosphorus oxybromide | 49.7% | [1] |

2.2. Sulfonation

The sulfonation of pyridine derivatives typically requires high temperatures and the use of oleum (fuming sulfuric acid), often with a mercury(II) sulfate catalyst to overcome the ring's deactivation. The reaction is expected to yield this compound-3-sulfonic acid.

Quantitative Data: Sulfonation of Pyridine (Analogous Reaction)

| Starting Material | Product | Reagents | Temperature | Yield | Reference |

| Pyridine | Pyridine-3-sulfonic acid | Oleum, HgSO₄ | 270 °C | 68% |

2.3. Halogenation

Further halogenation of this compound is also directed to the C3 and C5 positions. The reaction conditions need to be carefully controlled to achieve mono-substitution.

2.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its halo-derivatives. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the lone pair of electrons on the nitrogen atom, leading to the formation of a pyridinium salt. This further deactivates the ring to a degree that makes electrophilic attack by the carbocation or acylium ion highly unfavorable. An alternative approach involves the use of pyridine N-oxides, which can undergo Friedel-Crafts type reactions.

Experimental Protocols

3.1. Synthesis of 4-Bromo-2-methyl-3-nitropyridine (Illustrative Nitration)

-

Materials: 2-methyl-3-nitropyridin-4-ol, phosphorus oxybromide, chloroform, ice water, saturated sodium bicarbonate, magnesium sulfate.

-

Procedure:

-

A mixture of 2-methyl-3-nitropyridin-4-ol (2 g, 12.98 mmol) and phosphorus oxybromide (24.93 g, 87 mmol) is heated at 140°C in a pressure vessel for 3 hours.[1]

-

The reaction mixture is cooled and then poured into a mixture of chloroform (100 mL) and ice water (100 mL).[1]

-

The layers are separated, and the organic layer is washed sequentially with water (2 x 25 mL) and saturated sodium bicarbonate (2 x 75 mL).[1]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield an oil.[1]

-

The product is purified by column chromatography on silica gel (eluent: 2% methanol in dichloromethane) to give 4-bromo-2-methyl-3-nitropyridine.[1]

-

3.2. Representative Sulfonation of Pyridine (Adaptable for this compound)

-

Materials: Pyridine, oleum (fuming sulfuric acid), mercury(II) sulfate.

-

Procedure:

-

Pyridine (25 parts by weight) is added as a fine stream to oleum (75 parts by weight) with stirring and cooling, ensuring the temperature does not exceed 75°C.

-

Mercury(II) sulfate (2 parts by weight) is added to the solution.

-

The mixture is heated to 270°C.

-

After one hour of heating, an additional 16 parts of oleum are added. This addition is repeated after the second hour of heating.

-

The reaction is heated for a further period, then cooled and worked up by pouring into water to isolate the pyridine-3-sulfonic acid.

-

Visualizing the Mechanism and Logical Relationships

4.1. General Mechanism of Electrophilic Aromatic Substitution on this compound

Caption: General mechanism of electrophilic substitution on this compound.

4.2. Directing Effects in Electrophilic Attack on this compound

Caption: Directing effects influencing electrophilic substitution on this compound.

References

Understanding the reactivity of the C-Br bond in 4-bromopyridine

An In-depth Technical Guide on the Reactivity of the C-Br Bond in 4-Bromopyridine

Introduction

This compound is a heterocyclic compound widely utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom at the 4-position of the pyridine ring, imparts unique reactivity that is pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the adjacent carbon positions, rendering the C4-Br bond susceptible to a variety of transformative chemical reactions. This guide provides a comprehensive overview of the reactivity of this bond, focusing on key reaction classes, experimental protocols, and quantitative data relevant to professionals in research and drug development.

Core Reactivity Principles

The reactivity of the C-Br bond in this compound is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which decreases the electron density at the C2 and C4 positions (ortho and para to the nitrogen, respectively). This polarization makes the C4 carbon atom highly electrophilic and activates the C4-Br bond towards two main classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient C4 position is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond serves as an excellent electrophilic partner in various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reaction Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for this compound. The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[2][3] This intermediate is stabilized by resonance, with a key contributing structure placing the negative charge on the electronegative nitrogen atom.[2][3] This stabilization is only possible for attacks at the C2 and C4 positions, explaining the high regioselectivity observed.[2][3] Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product.[4]

References

In-depth Technical Guide on the Theoretical Calculations of 4-Bromopyridine's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 4-bromopyridine. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can gain deep insights into the molecular geometry, electronic properties, and reactivity of this important heterocyclic compound. This information is crucial for its application in medicinal chemistry and materials science.

Introduction to the Electronic Landscape of this compound

This compound is a heterocyclic aromatic compound where a bromine atom is substituted at the para-position of the pyridine ring. This substitution significantly influences the electron distribution within the molecule, impacting its chemical reactivity, intermolecular interactions, and potential as a building block in drug design and functional materials. Theoretical calculations offer a powerful, non-experimental route to understanding these electronic characteristics at the atomic level.

This guide will focus on the application of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust level of theory for this class of molecules. We will present key quantitative data, outline the computational and relevant experimental protocols, and visualize the theoretical workflow.

Quantitative Electronic Structure Data

The following tables summarize key quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative of what is expected from this computational approach and are based on methodologies reported for analogous brominated pyridine derivatives.[1][2]

Table 1: Optimized Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.912 |

| C-C (adjacent to Br) | 1.385 |

| C-C (adjacent to N) | 1.391 |

| C-N | 1.334 |

| C-H | 1.082 |

| Bond Angles (degrees) | |

| C-C-C (at Br) | 118.9 |

| C-C-N | 124.3 |

| C-N-C | 116.8 |

| H-C-C | 120.1 |

Table 2: Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied) | -6.98 |

| LUMO (Lowest Unoccupied) | -0.85 |

| HOMO-LUMO Gap | 6.13 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.18 |

| C3 | -0.15 |

| C4 (with Br) | 0.12 |

| C5 | -0.15 |

| C6 | 0.18 |

| Br7 | -0.05 |

| H8 | 0.09 |

| H9 | 0.09 |

| H10 | 0.09 |

| H11 | 0.09 |

Table 4: Global Electronic Properties

| Property | Value |

| Dipole Moment | 1.58 Debye |

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

The theoretical data presented in this guide is based on a standard and well-validated computational protocol for halogenated pyridines.[1][2]

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: Density Functional Theory (DFT) is employed for its balance of computational cost and accuracy.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak interactions, as well as polarization functions (d,p) on heavy atoms and hydrogen to account for the non-spherical nature of electron density in molecules.

Workflow for Theoretical Calculations:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain the electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the molecular dipole moment.

-

Electronic Transitions (TD-DFT): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Experimental Protocols for Validation

Experimental techniques are essential for validating the results of theoretical calculations.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Protocol: A solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. The solvent is used as a reference.

-

Relevance: The experimentally observed absorption maxima (λ_max) can be compared with the electronic transition energies calculated using TD-DFT. This comparison helps to validate the calculated HOMO-LUMO gap and the nature of the electronic transitions.

-

-

Photoelectron Spectroscopy (PES):

-

Protocol: Ultraviolet Photoelectron Spectroscopy (UPS) is used to probe the valence molecular orbitals. A gaseous sample of this compound is irradiated with a monochromatic UV source (typically a He(I) lamp at 21.22 eV). The kinetic energies of the ejected photoelectrons are measured, and from this, the binding energies of the valence electrons can be determined.

-

Relevance: The ionization potentials obtained from UPS correspond to the energies of the occupied molecular orbitals, providing a direct experimental measure to compare with the calculated HOMO and other orbital energies.

-

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual relationships in the electronic structure analysis of this compound.

Caption: Computational workflow for determining the electronic properties of this compound.

Caption: Relationship between Frontier Molecular Orbitals and key molecular properties.

Conclusion

The theoretical calculation of this compound's electronic structure using DFT provides invaluable data for understanding its properties and reactivity. The optimized geometry, frontier molecular orbital energies, atomic charge distribution, and dipole moment collectively offer a detailed picture of the molecule's electronic landscape. This computational approach, when validated by experimental techniques, serves as a predictive tool in the rational design of new molecules for applications in drug development and materials science, where the specific electronic characteristics of the this compound moiety can be harnessed.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromopyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromopyridine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 4-arylpyridines, a structural motif present in numerous biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data has been compiled from various sources and represents common outcomes for this transformation.

Table 1: Conventional Heating Conditions for Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (3:1) | 90 | 16 | >90[2] |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | ~90 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | ~70-80[1] |

| 5 | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 24 | ~60-70[1] |

| 6 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | ~80 |

| 7 | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 80 | 1 | 96.5[3] |

Yields are approximate and can vary based on the specific reaction conditions and scale.

Table 2: Microwave-Assisted Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 120 | 15 | >95[4] |

| 2 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (1) / XPhos (2) | K₃PO₄ (2) | t-AmylOH | 140 | 10 | ~90 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 10 | ~85-95 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Acetonitrile/H₂O (3:1) | 130 | 20 | >90 |

Microwave conditions can significantly accelerate the reaction and often lead to higher yields.[4]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, one using conventional heating and the other utilizing microwave irradiation.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk flask)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 158 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Microwave reactor vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reactor vial, add this compound (0.5 mmol, 79 mg), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).[4]

-

Add 1,4-dioxane (2 mL) and deionized water (1 mL).

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Heck Reaction of 4-Bromopyridine with Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction, specifically focusing on the coupling of 4-bromopyridine with various acrylates (methyl, ethyl, and n-butyl acrylate). The information is intended to guide researchers in setting up and optimizing these important C-C bond-forming reactions, which are pivotal in the synthesis of a wide range of compounds relevant to the pharmaceutical and materials science industries.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction has found extensive application in the synthesis of substituted olefins, which are key intermediates in the preparation of complex molecules, including natural products and pharmaceuticals. The use of this compound as a substrate is of particular interest as the resulting pyridyl-substituted acrylates are valuable building blocks in medicinal chemistry.

This document outlines various protocols, including conventional thermal heating and microwave-assisted methods, and provides quantitative data to facilitate reaction setup and optimization.

Key Reaction Parameters

Successful execution of the Heck reaction is dependent on several critical parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently employed.

-

Ligands: While some Heck reactions can proceed without a ligand ("ligandless"), the use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can significantly improve catalyst stability and reactivity, especially for less reactive aryl bromides. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

-

Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can influence reaction rates and prevent side reactions.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are typically used as they can dissolve the reactants and stabilize the catalytic species.

-

Temperature: Reaction temperatures generally range from 80 to 140 °C for conventional heating. Microwave irradiation can significantly reduce reaction times by allowing for rapid heating to higher temperatures.[2]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.

Diagram of the Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

General Experimental Workflow

Caption: General workflow for a Heck reaction experiment.

Data Summary of Reaction Conditions

The following tables summarize various reported conditions for the Heck reaction of this compound with methyl, ethyl, and n-butyl acrylate.

Table 1: Heck Reaction with Methyl Acrylate

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 | Adapted from[3] |

| PdCl₂(dppf) (cat.) | - | Et₃N (cat.) | DMF | 50 | 2 | 62 | [4] |

Table 2: Heck Reaction with Ethyl Acrylate

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | High | Adapted from[5] |

| Pd/C | - | Et₃N | DMF | 140 (μW) | 0.33 | 88 | [2] |

Table 3: Heck Reaction with n-Butyl Acrylate

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (10) | Supramolecular Ligand (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 23 | [2] |

| Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2) | Dioxane | 100 | 2 | 95 | [6] |

| PdCl₂ (4) | P(o-tol)₃ (8) | Et₃N (1.5) | bmimPF₆ (ionic liquid) | 220 (μW) | 0.33 | Low | [7] |

| Fe₃O₄@SiO₂-bis-salophen-Pd (0.2) | - | K₂CO₃ (2) | H₂O/DMF | 90 | 2.5 | 94 | [1] |

Experimental Protocols

Protocol 1: Conventional Heck Reaction of this compound with Methyl Acrylate

This protocol is adapted from general procedures for Heck reactions of aryl bromides.[3]

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vessel (e.g., Schlenk tube)

-

Standard laboratory glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) to the vessel.

-

Add triethylamine (2.0 mmol, 2.0 equiv) and methyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Seal the vessel and heat the reaction mixture at 100 °C with stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl (E)-3-(pyridin-4-yl)acrylate.

Protocol 2: Microwave-Assisted Heck Reaction of this compound with Ethyl Acrylate

This protocol is based on general procedures for microwave-assisted Heck reactions.[2]

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium on charcoal (Pd/C, 10 wt%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), triethylamine (2.0 mmol, 2.0 equiv), and Pd/C (5 mol% Pd).

-

Add DMF (3 mL) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 140 °C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(pyridin-4-yl)acrylate.

Protocol 3: Ligandless Heck Reaction of this compound with n-Butyl Acrylate using a Heterogeneous Catalyst

This protocol is adapted from a procedure using a magnetically separable palladium catalyst.[1]

Materials:

-

This compound

-

n-Butyl acrylate

-

Fe₃O₄@SiO₂-bis-salophen-Pd catalyst

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Reaction flask

Procedure:

-

To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the Fe₃O₄@SiO₂-bis-salophen-Pd catalyst (0.2 mol% Pd).

-

Add a mixture of DMF and water (e.g., 1:1 v/v, 4 mL).

-

Heat the mixture at 90 °C with vigorous stirring for 2.5 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using a magnetic catalyst, use a magnet to hold the catalyst and decant the solution. Otherwise, filter to remove the catalyst.

-

Extract the aqueous solution with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to obtain n-butyl (E)-3-(pyridin-4-yl)acrylate.

Concluding Remarks

The Heck reaction of this compound with acrylates is a robust and efficient method for the synthesis of pyridyl-substituted acrylates. The choice of reaction conditions, including the catalyst system, base, solvent, and heating method, can be tailored to achieve high yields and selectivity. The provided protocols offer a starting point for researchers, and further optimization may be necessary depending on the specific substrate and desired scale of the reaction. The use of microwave-assisted and heterogeneous catalysis presents opportunities for greener and more efficient synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. audreyli.com [audreyli.com]

Catalyst Selection for Sonogashira Coupling of 4-Bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of an optimal catalyst system for the Sonogashira coupling of 4-bromopyridine. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] The choice of catalyst is critical for achieving high yields and purity, particularly with heteroaromatic substrates like this compound.

Introduction to Catalyst Systems

The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[4] However, numerous advancements have led to the development of highly efficient copper-free systems, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling). The selection of the palladium source and, crucially, the associated ligands, significantly impacts reaction efficiency, substrate scope, and reaction conditions.

Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The performance of these precursors is often enhanced by the addition of specific phosphine ligands or N-heterocyclic carbenes (NHCs). For challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands have shown considerable success.[5]

Comparative Performance of Catalyst Systems

The following table summarizes the performance of various catalyst systems for the Sonogashira coupling of this compound with different alkynes. This data is compiled from various sources to provide a comparative overview.

| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [6] |

| PdCl₂(PPh₃)₂ / CuI | Propargyl alcohol | Et₃N | NMP | 90 | 3 | 81 | [1] |

| [DTBNpP]Pd(crotyl)Cl | 3,5-Dimethoxyphenylacetylene | TMP | DMSO | rt | 2 | 97 | [7][8] |

| Pd(OAc)₂ / cBRIDP | 4-Vinylphenylacetylene | K₃PO₄·H₂O | TPGS-750-M/H₂O | 45 | - | 95 | [9] |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | rt | - | - | [10] |

| PdCl₂(PPh₃)₂ on DVB | Phenylacetylene | - | - | - | - | - | [11] |

| NS-MCM-41-Pd / CuI / PPh₃ | Phenylacetylene | Et₃N | NMP | 90 | 3 | 99 | [1] |

Note: Direct comparison of yields should be done with caution as other reaction parameters such as substrate concentrations and catalyst loadings may vary between studies. "rt" denotes room temperature. "-" indicates the data was not specified in the source.

Experimental Workflow and Catalytic Cycles

The general workflow for a Sonogashira coupling reaction involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring until completion. The choice of a copper-catalyzed or copper-free pathway influences the specific steps within the catalytic cycle.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-Substituted Pyridines via 4-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. 4-Bromopyridine is a readily available and versatile building block that serves as a key precursor for the introduction of a wide array of functional groups at the 4-position of the pyridine ring. This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted pyridines utilizing this compound through various modern cross-coupling reactions.

The reactivity of the carbon-bromine bond in this compound allows for its participation in numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Heck, and Stille couplings. These reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of 4-aryl, 4-amino, 4-alkynyl, 4-alkyl, 4-alkenyl, and other substituted pyridines.

Cross-Coupling Strategies for 4-Substituted Pyridine Synthesis

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. The choice of reaction depends on the desired substituent to be introduced. The general scheme for these transformations is depicted below.

Figure 1: General cross-coupling approach for the synthesis of 4-substituted pyridines from this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridines

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is a cornerstone in the synthesis of 4-arylpyridines, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2]

Reaction Scheme

Figure 2: Suzuki-Miyaura coupling of this compound.

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Adapted from similar substrates |